molecular formula C10H19NO2 B1470147 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine CAS No. 46145-57-7

1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine

Cat. No. B1470147
CAS RN: 46145-57-7
M. Wt: 185.26 g/mol
InChI Key: JFFSUNVERFVALC-UHFFFAOYSA-N
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Description

“1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine” is a chemical compound with the molecular formula C10H19NO2 . It is also known as Dioxolane-derived amino alcohol.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8,11H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 185.27 . The compound is soluble in water, ethanol, and ether.

Scientific Research Applications

Crystal Structure and Thermodynamic Properties

  • Crystal Structure and Thermodynamics : The crystal structure and thermodynamic properties of 1,5-dioxaspiro derivatives, which are closely related to 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine, have been investigated. These studies are crucial for understanding the physical and chemical characteristics of such compounds, which can be valuable in various scientific fields, such as material science and pharmaceuticals (Zeng, Wang, & Zhang, 2021).

Spiroketal Chemistry in Natural Products

  • Spiroketal Chemistry : Spiroketal structures, similar to 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine, are significant in natural product chemistry. They are involved in various biological activities and are integral components of many natural compounds. The study of spiroketals helps in understanding their biological functions and potential applications in medicinal chemistry (Francke & Kitching, 2001).

Enantioselective Synthesis and Pheromone Studies

  • Enantioselective Synthesis and Pheromones : The enantioselective synthesis of spiroacetals, similar to 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine, is a vital area of research. These compounds are major components in the pheromones of various insects, such as the olive fruit fly. Understanding their synthesis and stereochemistry is crucial for the development of environmentally friendly pest control methods and for studies in ecological chemistry (Uchiyama et al., 2001).

Synthetic Approaches and Chemical Analysis

  • Synthetic Methods and Analysis : Research on synthetic methodologies for creating spirocyclic compounds akin to 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine provides insights into more efficient and selective chemical processes. These methods are important in the field of organic synthesis, contributing to the development of new drugs and materials. Additionally, techniques such as NMR spectroscopy are used for the structural elucidation of these compounds, which is critical in verifying their identity and purity in research settings (Zhang et al., 2008).

Safety And Hazards

The safety information for this compound includes pictograms GHS05 and GHS07 . The signal word is "Danger" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1,4-dioxaspiro[4.6]undecan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSUNVERFVALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)OCC(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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